Cas no 1260112-02-4 (potassium trifluoro(hex-5-en-1-yl)boranuide)

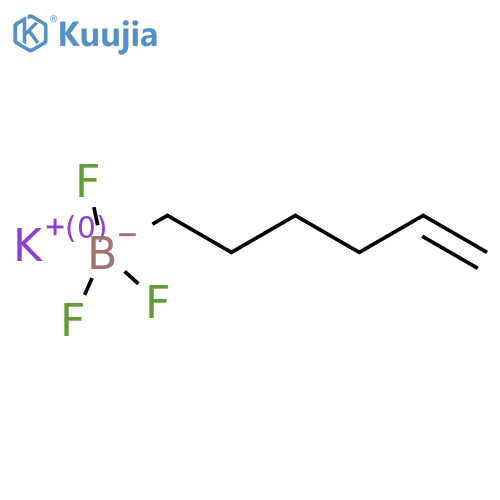

1260112-02-4 structure

商品名:potassium trifluoro(hex-5-en-1-yl)boranuide

CAS番号:1260112-02-4

MF:C6H11BF3K

メガワット:190.05605340004

MDL:MFCD32852392

CID:5667905

PubChem ID:135004366

potassium trifluoro(hex-5-en-1-yl)boranuide 化学的及び物理的性質

名前と識別子

-

- 1260112-02-4

- Potassium;trifluoro(hex-5-enyl)boranuide

- potassium trifluoro(hex-5-en-1-yl)boranuide

- EN300-26870938

-

- MDL: MFCD32852392

- インチ: 1S/C6H11BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1

- InChIKey: ORVYFNKZBGFWSR-UHFFFAOYSA-N

- ほほえんだ: [K+].F[B-](CCCCC=C)(F)F

計算された属性

- せいみつぶんしりょう: 190.0542965g/mol

- どういたいしつりょう: 190.0542965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 103

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

potassium trifluoro(hex-5-en-1-yl)boranuide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26870938-2.5g |

potassium trifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95.0% | 2.5g |

$1034.0 | 2025-03-20 | |

| Enamine | EN300-26870938-0.5g |

potassium trifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95.0% | 0.5g |

$407.0 | 2025-03-20 | |

| Enamine | EN300-26870938-5g |

potassium trifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95% | 5g |

$1530.0 | 2023-09-11 | |

| Aaron | AR028F5I-5g |

potassiumtrifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95% | 5g |

$2129.00 | 2025-02-16 | |

| Aaron | AR028F5I-100mg |

potassiumtrifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95% | 100mg |

$234.00 | 2025-02-16 | |

| Aaron | AR028F5I-500mg |

potassiumtrifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95% | 500mg |

$585.00 | 2025-02-16 | |

| Enamine | EN300-26870938-1.0g |

potassium trifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95.0% | 1.0g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-26870938-0.1g |

potassium trifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95.0% | 0.1g |

$152.0 | 2025-03-20 | |

| Enamine | EN300-26870938-10.0g |

potassium trifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95.0% | 10.0g |

$2269.0 | 2025-03-20 | |

| Enamine | EN300-26870938-0.25g |

potassium trifluoro(hex-5-en-1-yl)boranuide |

1260112-02-4 | 95.0% | 0.25g |

$216.0 | 2025-03-20 |

potassium trifluoro(hex-5-en-1-yl)boranuide 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

1260112-02-4 (potassium trifluoro(hex-5-en-1-yl)boranuide) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量